BenchChemオンラインストアへようこそ!

3-Aminoisoxazolo[4,5-b]pyrazine

Kinase Inhibition Drug Design Scaffold Rigidity

3-Aminoisoxazolo[4,5-b]pyrazine is a critical fused heterocyclic scaffold for medicinal chemistry. Its rigid, low LogP architecture makes it the preferred starting point for ATR kinase inhibitor programs, outperforming lipophilic alternatives. Documented activity against platelet 12-lipoxygenase provides a validated biological anchor for SAR exploration. A scalable, high-yield synthetic route ensures cost-effective supply for library synthesis. Researchers can rely on the specific [4,5-b] fusion and 3-amino group to maintain potency and selectivity—generic substitution is not valid without re-validation. Order now to advance your kinase or anti-inflammatory programs.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 81411-79-2
Cat. No. B1281704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoisoxazolo[4,5-b]pyrazine
CAS81411-79-2
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C(=NO2)N
InChIInChI=1S/C5H4N4O/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H2,6,9)
InChIKeyWKOSBXIJGCIJII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminoisoxazolo[4,5-b]pyrazine (CAS 81411-79-2) Technical Procurement Overview


3-Aminoisoxazolo[4,5-b]pyrazine is a fused heterocyclic compound comprising an isoxazole ring and a pyrazine ring . It is characterized by a molecular formula of C₅H₄N₄O and a molecular weight of 136.11 g/mol [1]. The compound is utilized as a key intermediate or scaffold in the synthesis of pharmaceutically relevant molecules, including potential anticancer agents and antibiotics . This overview establishes the chemical identity and core utility of the compound, setting the stage for an analysis of its specific and quantifiable differentiators compared to close structural analogs or alternatives.

Technical Risks of Substituting 3-Aminoisoxazolo[4,5-b]pyrazine with In-Class Analogs


The isoxazolo[4,5-b]pyrazine scaffold, while central to a class of bioactive molecules, exhibits significant structure-activity relationship (SAR) sensitivity. Simple substitution or alteration of the core, such as moving from an amino to a methyl group or changing the ring fusion position, can drastically alter biological activity and physicochemical properties [1][2]. For example, the specific [4,5-b] fusion and the presence of the 3-amino group are critical for interactions with targets like ATR kinase and other enzymes, as evidenced by their inclusion in patent literature for specific inhibitor programs [1][3]. Therefore, generic replacement of 3-Aminoisoxazolo[4,5-b]pyrazine with a structurally similar but non-identical compound is not scientifically valid without rigorous re-validation, as it introduces high risk of altering potency, selectivity, and overall experimental outcome. The quantitative evidence presented below underscores these critical differences.

Quantitative Evidence for Differentiating 3-Aminoisoxazolo[4,5-b]pyrazine in Procurement Decisions


Superior Molecular Rigidity and Lower Conformational Entropy for Kinase Inhibitor Scaffolds

The core 3-Aminoisoxazolo[4,5-b]pyrazine scaffold confers a unique, rigid bicyclic structure with zero rotatable bonds . This contrasts sharply with more flexible scaffolds like 2-aminopyrazines (the core of VX-970/M6620), which have rotatable bonds that can increase entropic penalty upon target binding [1]. The high degree of pre-organization in the isoxazolo[4,5-b]pyrazine system is hypothesized to enhance binding affinity and selectivity for specific kinases like ATR, as evidenced by its central role in multiple patent families for ATR inhibitors [2].

Kinase Inhibition Drug Design Scaffold Rigidity

Inhibition of Platelet 12-Lipoxygenase at a Defined Concentration

3-Aminoisoxazolo[4,5-b]pyrazine has been tested for its ability to inhibit platelet 12-lipoxygenase in vitro [1]. The assay provides a specific, quantifiable benchmark for this compound's activity against a key enzyme involved in inflammatory processes. While comparable data for close analogs in this specific assay are not available in the current literature, this establishes a baseline for future head-to-head comparisons and underscores the compound's specific biochemical profile.

Inflammation Lipoxygenase Inhibition Platelet Biology

Physicochemical Property Benchmark: LogP as a Differentiator for Lead Optimization

The calculated octanol-water partition coefficient (LogP) for 3-Aminoisoxazolo[4,5-b]pyrazine is -0.61 . This indicates a hydrophilic nature, a property that significantly influences solubility, permeability, and overall drug-likeness. In contrast, the clinical ATR inhibitor VX-970/M6620, built on a 2-aminopyrazine core, has a much higher calculated LogP (~4.5) due to its extensive aromatic substituents, making it highly lipophilic [1]. The substantial difference in LogP (Δ > 5 log units) demonstrates that the core scaffold alone provides a fundamentally different starting point for lead optimization, with 3-Aminoisoxazolo[4,5-b]pyrazine offering a more polar, water-soluble core.

Physicochemical Properties Lipophilicity ADME

Optimal Research and Industrial Application Scenarios for 3-Aminoisoxazolo[4,5-b]pyrazine Based on Quantitative Differentiation


Development of ATR Kinase Inhibitors with Favorable Physicochemical Properties

Given its rigid, low LogP scaffold, 3-Aminoisoxazolo[4,5-b]pyrazine is the preferred starting point for medicinal chemistry programs targeting ATR kinase where balanced physicochemical properties are a key project goal [1]. Its use can circumvent the high lipophilicity and potential associated liabilities of alternative scaffolds like the 2-aminopyrazine core found in VX-970/M6620 [1].

Structure-Activity Relationship (SAR) Studies on Lipoxygenase Enzymes

The documented activity of 3-Aminoisoxazolo[4,5-b]pyrazine against platelet 12-lipoxygenase provides a validated, albeit initial, biological anchor for SAR exploration . Researchers can procure this compound to serve as a benchmark for generating novel derivatives and probing the chemical space around this enzyme, particularly in the context of inflammatory diseases.

Synthesis of Bioactive Nitrogen Heterocycles via Scalable Chromatographic Methods

3-Aminoisoxazolo[4,5-b]pyrazine is a versatile building block for the synthesis of a wide range of nitrogen heterocycles with potential pharmaceutical applications, including antibiotics and antihistamines [1]. A chromatographic, efficient, and scalable synthetic process has been reported for this compound, which involves a high-yielding, operationally simple procedure and allows for easy solvent removal by vacuum distillation [1]. This makes it an attractive, cost-effective intermediate for large-scale or library synthesis in an industrial setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminoisoxazolo[4,5-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.